molecular formula C12H12BrFN2O B13946481 1-(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone

1-(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone

Cat. No.: B13946481
M. Wt: 299.14 g/mol
InChI Key: PMVWSSZFVSXLLZ-UHFFFAOYSA-N
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Description

1-[6-Bromo-4-fluoro-1-(1-methylethyl)-1H-benzimidazol-2-yl]ethanone is a synthetic organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of bromine, fluorine, and isopropyl groups attached to the benzimidazole core. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-Bromo-4-fluoro-1-(1-methylethyl)-1H-benzimidazol-2-yl]ethanone typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

1-[6-Bromo-4-fluoro-1-(1-methylethyl)-1H-benzimidazol-2-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

1-[6-Bromo-4-fluoro-1-(1-methylethyl)-1H-benzimidazol-2-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Serves as an intermediate in the synthesis of drugs targeting specific enzymes and receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[6-Bromo-4-fluoro-1-(1-methylethyl)-1H-benzimidazol-2-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The pathways involved include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-Bromo-4-fluoro-1-(1-methylethyl)-1H-benzimidazol-2-yl]ethanone is unique due to its specific substitution pattern on the benzimidazole core, which imparts distinct chemical and biological properties. Its combination of bromine, fluorine, and isopropyl groups makes it a versatile intermediate in various synthetic pathways .

Properties

Molecular Formula

C12H12BrFN2O

Molecular Weight

299.14 g/mol

IUPAC Name

1-(6-bromo-4-fluoro-1-propan-2-ylbenzimidazol-2-yl)ethanone

InChI

InChI=1S/C12H12BrFN2O/c1-6(2)16-10-5-8(13)4-9(14)11(10)15-12(16)7(3)17/h4-6H,1-3H3

InChI Key

PMVWSSZFVSXLLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=CC(=C2)Br)F)N=C1C(=O)C

Origin of Product

United States

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